(Quinolin-5-yl)methanesulfonamide is a potent compound that has drawn significant scientific interest due to its versatile properties. It has a CAS Number of 1566333-08-1 and a molecular weight of 222.27 . The IUPAC name for this compound is quinolin-5-ylmethanesulfonamide .
The InChI code for (Quinolin-5-yl)methanesulfonamide is 1S/C10H10N2O2S/c11-15(13,14)7-8-3-1-5-10-9(8)4-2-6-12-10/h1-6H,7H2,(H2,11,13,14)
. This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule.
It is stored at room temperature . The compound’s molecular weight is 222.27 .
(Quinolin-5-yl)methanesulfonamide is a chemical compound that belongs to the class of sulfonamides, characterized by the presence of a quinoline moiety. This compound is notable for its potential biological activities, particularly in the realm of medicinal chemistry, where it may serve as a lead compound for developing therapeutic agents targeting various diseases.
(Quinolin-5-yl)methanesulfonamide can be classified based on its chemical structure and functional groups:
The synthesis of (quinolin-5-yl)methanesulfonamide typically involves the reaction of quinoline derivatives with methanesulfonyl chloride in the presence of a base. The general method can be outlined as follows:
The molecular structure of (quinolin-5-yl)methanesulfonamide can be represented using standard chemical notation. Its molecular formula is , indicating it contains ten carbon atoms, ten hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom.
The structure features a quinoline ring system with a methanesulfonamide group attached, which contributes to its biological activity.
(Quinolin-5-yl)methanesulfonamide may participate in various chemical reactions due to the presence of both the sulfonamide and quinoline functionalities. Key reactions include:
The mechanism of action for (quinolin-5-yl)methanesulfonamide primarily involves its interaction with metalloenzymes such as methionine aminopeptidase. This enzyme plays a crucial role in protein maturation by removing N-terminal methionine residues from nascent proteins.
Research indicates that compounds similar to (quinolin-5-yl)methanesulfonamide have shown promising antibacterial and anticancer properties .
(Quinolin-5-yl)methanesulfonamide has potential applications in various scientific fields:
The synthesis of (Quinolin-5-yl)methanesulfonamide relies on strategic catalytic approaches to couple the quinoline and sulfonamide moieties efficiently. A prevalent method involves acid-amine cross-coupling reactions using coupling reagents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) in the presence of tertiary amine bases like triethylamine or N-ethyl-N-isopropylpropan-2-amine (DIPEA). This approach achieves yields of 70–90% under mild conditions (40–60°C), minimizing side reactions [3] [5]. Alternatively, N-alkylation of quinoline amines with sulfonyl chlorides in polar aprotic solvents (e.g., N,N-dimethylformamide) is equally effective, with triethylamine acting as an acid scavenger to facilitate sulfonamide bond formation [3].
Table 1: Catalytic Methods for (Quinolin-5-yl)methanesulfonamide Synthesis
Method | Catalyst/Reagent | Base | Yield (%) | Key Advantage |
---|---|---|---|---|
Acid-amine coupling | HATU | DIPEA | 85–92 | High chemoselectivity |
N-Alkylation | None | Triethylamine | 80–88 | Simplified purification |
Reductive amination | Zinc dust | Ammonium chloride | >90 | Tolerates nitro groups |
A critical advancement is the integration of multi-step sequences that incorporate Suzuki cross-coupling early in the synthetic pathway. This allows the introduction of diverse aryl/heteroaryl groups at specific quinoline positions prior to sulfonamide conjugation, significantly expanding chemical diversity [5].
Fragment-based drug design leverages low-molecular-weight fragments (<300 Da) as starting points for developing high-affinity ligands. (Quinolin-5-yl)methanesulfonamide serves as a privileged fragment due to its compliance with the Rule of Three (molecular weight ≤300, logP ≤3, hydrogen bond donors/acceptors ≤3), which ensures favorable ligand efficiency and optimization potential [1] [6]. Biophysical screening techniques like surface plasmon resonance or isothermal titration calorimetry detect weak fragment binding (µM–mM range), with the quinoline-sulfonamide scaffold exhibiting intrinsic affinity for bacterial targets such as DNA gyrase and dihydropteroate synthase [1] [3].
Optimization strategies include:
Palladium-catalyzed reactions are pivotal for introducing complexity at the quinoline C5 position. Suzuki-Miyaura cross-coupling enables the attachment of aryl/boronic acid groups to halogenated quinoline precursors using Pd(PPh₃)₄ and potassium carbonate in refluxing tetrahydrofuran/water mixtures. For example:
5-Bromoquinoline + Arylboronic acid → 5-Arylquinoline (Pd catalyst, K₂CO₃, 80°C)
This method achieves >85% yield with excellent functional group tolerance [5]. Carbonylative coupling further extends utility by introducing ketone or amide functionalities, though it requires pressurized carbon monoxide [4].
Copper catalysis also plays a role in C–N bond formation for sulfonamide conjugation, particularly under Ullmann-type conditions. However, palladium remains superior for C–C bond construction due to its adaptability to electron-deficient heterocycles like quinoline [4] [5].
Achieving site-specific functionalization at C5 is challenging due to competing reactivities at C2/C8. Two primary strategies overcome this:
Table 2: Regioselective Functionalization Techniques at Quinoline C5
Strategy | Reagent/Catalyst | Selectivity | Application Example |
---|---|---|---|
N-oxide-directed C–H activation | Pd(OAc)₂/Ag₂CO₃ | >10:1 (C5:C8) | Arylation with benzene |
Lewis acid assistance | AlCl₃ + Electrophile | Moderate | Nitration, halogenation |
Template-directed coupling | Transition metal templates | High | Carboxylation, amination |
Notably, N-oxide-directed methods achieve >10:1 selectivity for C5 functionalization but require a reduction step post-modification to regenerate the quinoline [2]. Recent advances employ sterically hindered ligands (e.g., trit-butylphosphonium salts) to suppress C2 reactivity, further refining C5 selectivity [2] [8].
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